molecular formula C13H16ClO5P B12617517 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate CAS No. 916906-03-1

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate

Cat. No.: B12617517
CAS No.: 916906-03-1
M. Wt: 318.69 g/mol
InChI Key: NQDYXZWJCIRZBB-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is an organic compound that features a phosphoryl group, an ethenyl linkage, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with diethyl phosphite in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually employed.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphonates or phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates or phosphines.

    Substitution: Substituted benzoates.

Scientific Research Applications

1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the ethenyl linkage and chlorobenzoate moiety contribute to the compound’s overall reactivity. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    Ethyl 4-chlorobenzoate: Similar in structure but lacks the phosphoryl and ethenyl groups.

    Diethyl phosphite: Contains the phosphoryl group but lacks the benzoate moiety.

    4-Chlorobenzoic acid: Contains the benzoate moiety but lacks the phosphoryl and ethenyl groups.

Uniqueness: 1-(Diethoxyphosphoryl)ethenyl 4-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

916906-03-1

Molecular Formula

C13H16ClO5P

Molecular Weight

318.69 g/mol

IUPAC Name

1-diethoxyphosphorylethenyl 4-chlorobenzoate

InChI

InChI=1S/C13H16ClO5P/c1-4-17-20(16,18-5-2)10(3)19-13(15)11-6-8-12(14)9-7-11/h6-9H,3-5H2,1-2H3

InChI Key

NQDYXZWJCIRZBB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

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